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molecular formula C19H17P B086748 Diphenyl(p-tolyl)phosphine CAS No. 1031-93-2

Diphenyl(p-tolyl)phosphine

Cat. No. B086748
M. Wt: 276.3 g/mol
InChI Key: QJIMTLTYXBDJFC-UHFFFAOYSA-N
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Patent
US06762330B2

Procedure details

A 100 mL of reactor equipped with magnetic stir bar was charged with 140 mg (0.15 mmol) of {[(t-Bu)2P(OH)]2PdCl}2, 1.27 g (10.0 mmol) of 4-chlorotoluene, and 10.0 mmol of KPPh2 in 30.0 mL of THF. The resulting mixture was refluxed for 17 h before the reaction was cooled to room temperature, quenched with with 20 mL of H2O. The phosphorus-31 NMR spectrum of the reaction mixture at this point showed the δ32.1 [˜10%, Ph2PH(O)] and −5.0 (˜90%, MeC6H4-PPh2) resonances.
[Compound]
Name
{[(t-Bu)2P(OH)]2PdCl}2
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step One
Name
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.[CH:9]1[CH:14]=[CH:13][C:12]([P-:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[CH:11][CH:10]=1.[K+]>C1COCC1>[C:16]1([P:15]([C:12]2[CH:11]=[CH:10][CH:9]=[CH:14][CH:13]=2)[C:2]2[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=2)[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1 |f:1.2|

Inputs

Step One
Name
{[(t-Bu)2P(OH)]2PdCl}2
Quantity
140 mg
Type
reactant
Smiles
Name
Quantity
1.27 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C
Name
Quantity
10 mmol
Type
reactant
Smiles
C1=CC=C(C=C1)[P-]C2=CC=CC=C2.[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100 mL of reactor equipped with magnetic stir bar
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 17 h before the reaction
Duration
17 h
CUSTOM
Type
CUSTOM
Details
quenched with with 20 mL of H2O

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)P(C1=CC=C(C=C1)C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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